molecular formula C14H29Br B565775 1-Bromotetradecane-D29 CAS No. 347841-80-9

1-Bromotetradecane-D29

Cat. No. B565775
CAS RN: 347841-80-9
M. Wt: 306.467
InChI Key: KOFZTCSTGIWCQG-AUFKXYATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromotetradecane-D29 is the deuterium labeled 1-Bromotetradecane . It has been used in the synthesis of tetradecylferrocene, cationic and zwitterionic gemini surfactants .


Synthesis Analysis

1-Bromotetradecane is synthesized from 1-tetradecanol by bromination . The 1-tetradecanol is added to the reaction pot, and the sulfuric acid is added dropwise with stirring, and the stirring is continued for half an hour after the addition .


Molecular Structure Analysis

The molecular formula of 1-Bromotetradecane-D29 is C14D29Br . The molecular weight is 306.46 . The SMILES string representation is BrC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H]) .


Chemical Reactions Analysis

As an alkylating agent, 1-Bromotetradecane reacts with nucleophiles, such as amines or thiols, to form carbon-nitrogen or carbon-sulfur bonds . This allows for the modification of organic molecules, leading to the synthesis of new compounds with desired properties .


Physical And Chemical Properties Analysis

1-Bromotetradecane-D29 is a liquid at room temperature . It has a refractive index of n20/D 1.460 . The density is 0.932 g/mL at 25 °C . It has a boiling point of 175-178 °C/20 mmHg and a melting point of 5-6 °C .

Scientific Research Applications

Synthesis of Tetradecylferrocene

1-Bromotetradecane-D29 is used in the synthesis of tetradecylferrocene . Tetradecylferrocene is a type of organometallic compound that has potential applications in the field of catalysis and materials science.

Creation of Gemini Surfactants

This compound plays a crucial role in the creation of cationic and zwitterionic gemini surfactants . Gemini surfactants are a special class of surfactants with two hydrophilic heads and two hydrophobic tails. They are known for their superior surface activity and are used in various fields such as drug delivery and environmental remediation.

Synthesis of 9-Tetradecylcarbazole

1-Bromotetradecane-D29 is also used in the synthesis of 9-tetradecylcarbazole . 9-Tetradecylcarbazole is a type of carbazole derivative that can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Production of Metallomesogenic Polymers

Another significant application of 1-Bromotetradecane-D29 is in the production of metallomesogenic polymers . These polymers are based on bis [η1 (N)-3,4-dialkyloxybenzylidene-4’-dodecyloxyaniline]dichloropalladium (II) with octyl, decyl, dodecyl, tetradecyl, and hexadecyl alkyl groups. Metallomesogenic polymers have potential applications in the field of liquid crystal displays (LCDs) due to their unique optical properties.

Development of Alkyl Halides

1-Bromotetradecane-D29 belongs to the class of alkyl halides . Alkyl halides are a group of chemical compounds that contain a halogen atom (such as bromine) and an alkyl group. They are widely used in organic synthesis due to their reactivity.

Research Use

Lastly, 1-Bromotetradecane-D29 is marked as Research Use Only (RUO) . This means it is primarily used in laboratory research settings. Its properties and applications make it a valuable tool for researchers in various fields of chemistry and materials science.

Safety And Hazards

1-Bromotetradecane-D29 is a highly flammable liquid and should be handled with care . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . If inhaled, remove from exposure, lie down, remove to fresh air, and if not breathing, give artificial respiration . If ingested, do NOT induce vomiting, never give anything by mouth to an unconscious person, drink plenty of water, and if possible drink milk afterwards .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFZTCSTGIWCQG-AUFKXYATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120640
Record name 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromotetradecane-D29

CAS RN

347841-80-9
Record name 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347841-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14-Bromotetradecane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-d29
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromotetradecane-D29
Reactant of Route 2
Reactant of Route 2
1-Bromotetradecane-D29
Reactant of Route 3
Reactant of Route 3
1-Bromotetradecane-D29
Reactant of Route 4
Reactant of Route 4
1-Bromotetradecane-D29
Reactant of Route 5
Reactant of Route 5
1-Bromotetradecane-D29
Reactant of Route 6
Reactant of Route 6
1-Bromotetradecane-D29

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.